molecular formula C15H14Cl2N2O B5775762 N-(3,4-dichlorophenyl)-N'-(4-methylbenzyl)urea

N-(3,4-dichlorophenyl)-N'-(4-methylbenzyl)urea

Cat. No.: B5775762
M. Wt: 309.2 g/mol
InChI Key: CTUFNPXJIYCWLE-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N’-(4-methylbenzyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 3,4-dichlorophenyl group and a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-(4-methylbenzyl)urea typically involves the reaction of 3,4-dichloroaniline with 4-methylbenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4-dichloroaniline+4-methylbenzyl isocyanateN-(3,4-dichlorophenyl)-N’-(4-methylbenzyl)urea\text{3,4-dichloroaniline} + \text{4-methylbenzyl isocyanate} \rightarrow \text{N-(3,4-dichlorophenyl)-N'-(4-methylbenzyl)urea} 3,4-dichloroaniline+4-methylbenzyl isocyanate→N-(3,4-dichlorophenyl)-N’-(4-methylbenzyl)urea

The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dichlorophenyl)-N’-(4-methylbenzyl)urea may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and yield. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N’-(4-methylbenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amines.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N’-(4-methylbenzyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N’-(4-methylbenzyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-N’-(4-methylphenyl)urea
  • N-(3,4-dichlorophenyl)-N’-(4-chlorobenzyl)urea
  • N-(3,4-dichlorophenyl)-N’-(4-methoxybenzyl)urea

Uniqueness

N-(3,4-dichlorophenyl)-N’-(4-methylbenzyl)urea is unique due to its specific substitution pattern on the phenyl and benzyl groups, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and a methyl group may enhance its stability and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-10-2-4-11(5-3-10)9-18-15(20)19-12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUFNPXJIYCWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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